
Diethyl (2-Pyrimidinylmethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32662359” is a chemical entity with specific properties and applications. It is crucial in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662359” involves a series of chemical reactions under controlled conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of “MFCD32662359” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency in the product.
Chemical Reactions Analysis
Types of Reactions
“MFCD32662359” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “MFCD32662359” typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions, including temperature and solvent, are carefully controlled to achieve the desired reaction outcomes.
Major Products
The major products formed from the reactions of “MFCD32662359” depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
“MFCD32662359” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD32662359” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The compound’s structure allows it to bind to particular receptors or enzymes, influencing their activity and resulting in various biological outcomes.
Conclusion
“MFCD32662359” is a versatile compound with significant importance in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and more.
Properties
Molecular Formula |
C9H15N2O3P |
|---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)pyrimidine |
InChI |
InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-9-10-6-5-7-11-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
VZEDJYBHLYBXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NC=CC=N1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)
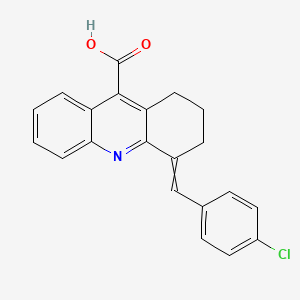
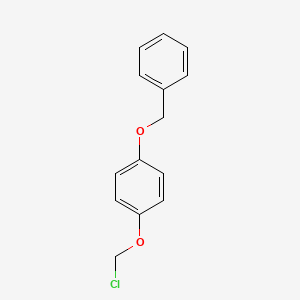
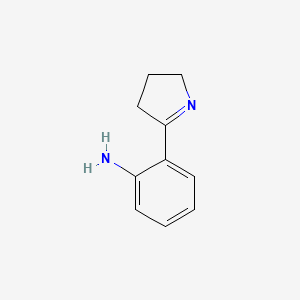
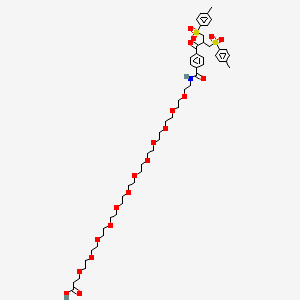
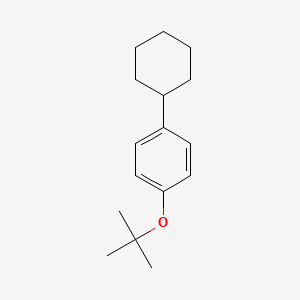

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
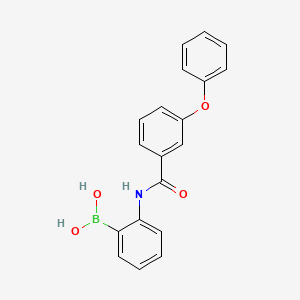
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
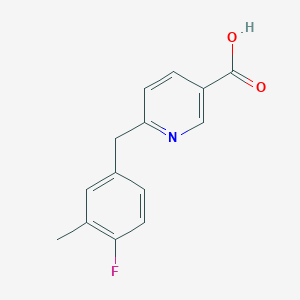

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
